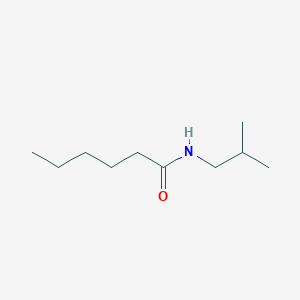

Hexanamide, N-isobutyl

Description

Significance of N-Isobutylhexanamide and its Structural Motif in Organic Chemistry

N-Isobutylhexanamide, also known by its IUPAC name N-(2-methylpropyl)hexanamide, is a notable example of a secondary amide. nih.gov The amide functional group is a cornerstone of organic and medicinal chemistry, recognized for its unique electronic and hydrogen-bonding properties that are fundamental to the structure of peptides and proteins. chemspider.com The N-isobutyl amide motif, specifically, is found in a variety of naturally occurring and synthetic compounds, contributing to a wide range of biological activities.

The structural significance of the N-isobutyl amide motif is evident in its presence in various natural products. N-alkylamides are a class of bioactive compounds found in several plant families, including Asteraceae, Piperaceae, and Rutaceae. nih.gov These compounds are known for a range of pharmacological effects, including immunomodulatory, analgesic, and antiprotozoal activities. nih.gov For instance, certain N-alkylamides have been shown to interact with the mammalian endocannabinoid system, highlighting their potential as therapeutic agents. acs.org

In the realm of medicinal chemistry, derivatives of N-isobutylhexanamide have been investigated for their potential as enzyme inhibitors. Specifically, structures incorporating a modified N-isobutylhexanamide backbone, such as (2S,3S)-2-amino-3-hydroxy-N-isobutylhexanamide, have been explored as components of inhibitors for β-secretase 2 (BACE2), an enzyme implicated in type 2 diabetes. nih.gov Furthermore, derivatives like (2R,3S)-N-{(1S)-4-Nitroguanyl-1-[(1,3-thiazol-2-ylamino)carbonyl]butyl}-3-[formyl(hydroxy)amino]-2-isobutylhexanamide have been synthesized and studied as inhibitors of tumor necrosis factor-α converting enzyme (TACE), a target for anti-inflammatory therapies. acs.org

The utility of the N-isobutyl amide scaffold also extends to agricultural chemistry. Research has demonstrated that certain N-alkyl amide derivatives can act as herbicide safeners, protecting crops from the injurious effects of herbicides like metolachlor. mdpi.com This protective activity is linked to the enhancement of the plant's natural defense mechanisms, including an increase in the activity of enzymes such as glutathione (B108866) S-transferase. mdpi.com

The synthesis of N-isobutylhexanamide and related N-alkyl amides typically involves the reaction of an activated carboxylic acid, such as an acyl chloride or anhydride (B1165640), with isobutylamine (B53898). fishersci.co.uk Modern synthetic methods often employ coupling agents to facilitate the direct formation of the amide bond from a carboxylic acid and an amine under mild conditions, a technique that has been extensively developed within the field of peptide chemistry. ajchem-a.com

Table 1: Chemical Properties of N-Isobutylhexanamide

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | N-(2-methylpropyl)hexanamide |

| CAS Number | 64075-37-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Data sourced from PubChem. nih.gov

Historical Context of N-Isobutyl Amide Chemistry

The history of N-isobutyl amide chemistry is intrinsically linked to the broader history of amide synthesis and the discovery of naturally occurring amides. The fundamental reaction to form an amide bond, the acylation of an amine, has been a part of the synthetic organic chemist's toolkit since the 19th century. The Schotten-Baumann reaction, which describes the synthesis of amides from amines and acid chlorides, is a classic example of these early methods. fishersci.co.uk

While general amide synthesis has a long history, the specific focus on N-alkylamides, including N-isobutyl amides, gained significant momentum with the exploration of natural products. For centuries, plants containing N-alkylamides have been used in traditional medicine for their physiological effects, such as anesthetic and pungent properties. researchgate.net The isolation and structural elucidation of these compounds in the 20th century opened the door to understanding their chemical basis and potential for broader applications.

A significant advancement in amide synthesis that greatly impacted the preparation of compounds like N-isobutylhexanamide came from the field of peptide chemistry. In the mid-20th century, the development of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) revolutionized the formation of amide bonds under mild conditions. masterorganicchemistry.com These methods were crucial for synthesizing complex peptides and were readily adapted for the preparation of a wide range of amides, including N-isobutyl amides, for research purposes.

In recent decades, interest in N-alkylamides has surged due to their diverse biological activities. researchgate.net The discovery that naturally occurring N-alkylamides can modulate key biological pathways, such as the endocannabinoid system, has spurred further research into their synthesis and pharmacological properties. nih.govacs.org This has led to the development of synthetic N-alkyl amide derivatives for various applications, from potential therapeutics to agricultural chemicals. nih.govmdpi.comsciopen.com The journey of N-isobutyl amide chemistry, therefore, reflects a progression from fundamental synthetic methodology to the sophisticated design and application of bioactive molecules.

Structure

3D Structure

Properties

CAS No. |

64075-37-2 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)hexanamide |

InChI |

InChI=1S/C10H21NO/c1-4-5-6-7-10(12)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

GALBASZQDFWTEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC(C)C |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N Isobutylhexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like N-isobutylhexanamide. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. pearson.com For N-isobutylhexanamide, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton environments in the hexanamide (B146200) and isobutyl moieties.

Key Features of the ¹H NMR Spectrum:

Amide Proton (N-H): A variable chemical shift is expected for the N-H proton due to its involvement in hydrogen bonding. pdx.edu

Alkyl Chain Protons: The protons along the hexanoyl and isobutyl chains will appear as distinct multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the amide group and neighboring protons.

A representative, though not specific to N-isobutylhexanamide, ¹H NMR spectrum of a similar compound shows signals that can be extrapolated. For instance, a doublet observed at approximately 0.89 ppm can be attributed to the six chemically equivalent methyl protons of the isobutyl group, split by the adjacent methine proton. hmdb.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. chegg.com Each unique carbon atom in N-isobutylhexanamide gives rise to a distinct signal in the ¹³C NMR spectrum.

Expected Chemical Shifts in the ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the downfield region of the spectrum, often around 170-180 ppm.

Alkyl Carbons: The carbons of the hexanoyl and isobutyl groups appear in the upfield region, with their specific chemical shifts influenced by their position relative to the electron-withdrawing amide group.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The amide bond in N-isobutylhexanamide has a partial double bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers). nih.gov This phenomenon can result in the doubling of NMR signals, particularly at lower temperatures.

Furthermore, the nitrogen atom in amides can undergo a process called pyramidal inversion. However, for many simple amides, this inversion is rapid at room temperature and may not be observable by standard NMR techniques. pdx.eduut.ee In more sterically hindered or electronically influenced systems, the barrier to inversion can be higher, potentially allowing for the observation of distinct invertomers. sapub.org Factors such as bulky substituents around the nitrogen atom can increase the energy barrier for this inversion. sapub.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex structural features. slideshare.nete-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is instrumental in tracing the connectivity of protons within the hexanoyl and isobutyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for establishing the connectivity across the amide bond, linking the hexanoyl and isobutyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is valuable for determining the stereochemistry and preferred conformation of the molecule, including the relative orientation of the rotational isomers.

The application of these 2D NMR methods is crucial for the complete and accurate structural assignment of N-isobutylhexanamide. mdpi.comresearchgate.net

Analysis of Rotational Isomers and Pyramidal Inversion

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netchembam.com

IR spectroscopy is particularly useful for identifying characteristic functional group absorptions. youtube.com For N-isobutylhexanamide, the IR spectrum would be expected to show:

N-H Stretch: A prominent absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide. pdx.edu

C=O Stretch (Amide I band): A strong absorption typically found around 1650 cm⁻¹, corresponding to the carbonyl group of the amide. uci.edu

N-H Bend (Amide II band): An absorption in the region of 1550 cm⁻¹.

C-H Stretches: Absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the alkyl chains.

Raman spectroscopy provides complementary information to IR spectroscopy. aps.orgchemicalbook.com While specific Raman data for N-isobutylhexanamide is not available, the technique can be used to study the vibrational modes of the carbon skeleton and other less polar bonds. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of N-isobutylhexanamide is characterized by several key absorption bands that confirm its secondary amide structure. nih.gov

The most prominent features in the IR spectrum are the bands related to the amide group (-CONH-). The N-H stretching vibration typically appears as a sharp, single peak in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. Another crucial band is the C=O stretching vibration, known as the Amide I band, which is strong and sharp, occurring around 1630-1680 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹. Additionally, the spectrum shows characteristic C-H stretching vibrations from the hexyl and isobutyl alkyl chains in the 2850-2960 cm⁻¹ range. youtube.comyoutube.com

Table 1: Characteristic Infrared Absorption Bands for N-Isobutylhexanamide

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Alkane (C-H) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Secondary Amide (C=O) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide (N-H, C-N) | 1510 - 1570 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For N-isobutylhexanamide, the symmetric vibrations and bonds with less polarity are often more prominent in the Raman spectrum.

The C=O stretch (Amide I band) is also observable in the Raman spectrum, typically in a similar region as in the IR spectrum (1630-1680 cm⁻¹). nih.gov The skeletal C-C bond vibrations of the alkyl chains, which are often weak in the IR spectrum, generally produce stronger signals in the Raman spectrum. The C-H stretching and bending modes are also present. A comprehensive analysis using both IR and Raman data allows for a more complete assignment of the vibrational modes of the N-isobutylhexanamide molecule. nih.gov

Isotopic Labeling Studies for Vibrational Band Assignment (e.g., 15N Substitution, Deuteration)

To unambiguously assign vibrational bands in the IR and Raman spectra of N-isobutylhexanamide, isotopic labeling studies can be employed. This powerful technique involves selectively replacing an atom in the molecule with one of its heavier isotopes. The resulting change in mass alters the vibrational frequency of the bonds involving that atom, allowing for precise band assignment. nih.gov

For instance, substituting the nitrogen atom (¹⁴N) with its heavier isotope (¹⁵N) would cause a discernible downward shift in the frequencies of all vibrational modes involving the nitrogen atom. nih.gov The most affected bands would be the Amide II band (a mix of N-H bend and C-N stretch) and the C-N stretching vibration. This shift confirms the contribution of the nitrogen atom's motion to these specific bands.

Another common strategy is deuteration, where the hydrogen atom on the nitrogen is replaced with deuterium (B1214612) (D). This N-H to N-D substitution would cause a significant shift of the N-H stretching band to a much lower frequency (around 2400-2500 cm⁻¹) due to the doubling of the mass. The Amide II band would also shift significantly, confirming its N-H bending character. These isotopic shifts provide definitive evidence for the assignment of complex vibrational spectra. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption and emission of photons in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of molecules containing chromophores. colorado.edu The amide group in N-isobutylhexanamide acts as a chromophore. Secondary amides typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n to pi-star) electronic transition of the carbonyl group. nih.govresearchgate.net

This transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital. For N-isobutylhexanamide, this absorption maximum (λmax) is expected to occur in the range of 210-230 nm. The intensity of this absorption (molar absorptivity, ε) is generally low, which is characteristic of this type of electronically forbidden transition.

Table 2: Electronic Transitions for N-Isobutylhexanamide

| Transition | Chromophore | Expected λmax (nm) |

| n → π* | Amide (C=O) | 210 - 230 |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed photons. nih.gov A substance is fluorescent if it re-emits a photon after being electronically excited. The process involves excitation to a higher electronic state, followed by rapid vibrational relaxation and then emission of a photon as the molecule returns to the ground electronic state.

While some complex amides are fluorescent, simple alkyl amides like N-isobutylhexanamide are generally not considered to be strongly fluorescent. google.com A fluorescence study would involve exciting the molecule at its absorption maximum (λmax, determined from UV-Vis spectroscopy) and scanning the emission wavelengths. The resulting emission spectrum would be at longer wavelengths than the excitation wavelength. This technique can be used to determine the fluorescence quantum yield and lifetime, providing insights into the fate of the excited state. nih.govacs.org

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum and the emission maximum of the same electronic transition. youtube.com This phenomenon occurs because upon excitation, the molecule rapidly loses some of its energy through non-radiative vibrational relaxation to the lowest vibrational level of the excited state before fluorescence occurs.

The Stokes shift is calculated as:

Stokes Shift (nm) = λemission - λabsorption

To determine the Stokes shift for N-isobutylhexanamide, one would subtract the wavelength of maximum absorption (λmax from the UV-Vis spectrum) from the wavelength of maximum emission (from the fluorescence emission spectrum). A larger Stokes shift generally indicates a more significant structural rearrangement in the excited state before emission.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing intact molecular ions from thermally labile or non-volatile compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer.

For N-isobutylhexanamide (C₁₀H₂₁NO), with a calculated monoisotopic mass of 171.1623 Da, ESI-MS typically produces a protonated molecular ion [M+H]⁺. nih.govchemspider.com High-resolution mass spectrometry (HRMS) coupled with ESI can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental composition. Research has reported the detection of the [M+H]⁺ ion for N-isobutylhexanamide at an m/z value of 170.1538, which is in close agreement with the calculated value of 170.1539 for the formula C₁₀H₁₉NO. mdpi.com

Fragmentation of the molecular ion provides crucial information for structural elucidation. db-thueringen.de In tandem mass spectrometry (MS/MS) experiments, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For N-isobutylhexanamide, fragmentation would likely occur at the amide bond and along the alkyl chains. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bonds of the alkyl substituents. libretexts.org The analysis of these fragmentation patterns helps to piece together the structure of the molecule. lcms.cz

| ESI-MS Data for N-Isobutylhexanamide | |

| Molecular Formula | C₁₀H₂₁NO ontosight.ai |

| Monoisotopic Mass | 171.1623 Da chemspider.com |

| Observed Ion (HRMS) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 170.1539 mdpi.com |

| Found m/z for [M+H]⁺ | 170.1538 mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is an ideal method for the analysis of volatile and semi-volatile compounds like N-isobutylhexanamide. A sample is injected into the GC, where it is vaporized and separated into its individual components as it passes through a capillary column. nih.gov The retention time (RT), the time it takes for a component to travel through the column, is a characteristic property of the compound under specific GC conditions.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. db-thueringen.de The mass spectrometer records the mass spectrum of each component. By comparing the obtained mass spectrum with library spectra (like those from the NIST Mass Spectrometry Data Center) and analyzing the fragmentation patterns, the identity of the compound can be confirmed. nih.govnist.gov

GC-MS is highly effective for assessing the purity of a N-isobutylhexanamide sample. Any impurities, such as starting materials, by-products, or degradation products, will be separated on the GC column and appear as distinct peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of purity. The NIST database lists a standard non-polar Kovats Retention Index for N-isobutylhexanamide, which is a standardized measure of retention time used for compound identification in GC. nih.gov

| GC-MS Parameters for N-Isobutylhexanamide Analysis | |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Purity assessment, identification of volatile components |

| Ionization Method | Electron Ionization (EI) |

| Kovats Retention Index (standard non-polar) | 1372 nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. The diffraction of X-rays by the regularly spaced atoms in a crystal lattice produces a unique pattern that can be used to elucidate the three-dimensional structure. iastate.edu

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. iastate.edu This technique requires a single, high-quality crystal of the material. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a specific three-dimensional diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to determine the precise arrangement of atoms within the crystal lattice. chegg.com

An SC-XRD analysis of N-isobutylhexanamide would yield a complete three-dimensional model of the molecule. This includes:

Connectivity: Confirmation of the covalent bonding framework.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the molecule, including the torsion angles of the hexyl and isobutyl chains.

Stereochemistry: Unambiguous determination of the absolute configuration if chiral centers were present.

Intermolecular Interactions: Information on how the molecules pack in the crystal, including details of hydrogen bonding involving the amide N-H and C=O groups.

While specific SC-XRD data for N-isobutylhexanamide is not available in the surveyed literature, the table below illustrates the type of structural parameters that would be obtained from such an analysis.

| Hypothetical Structural Data from SC-XRD for N-Isobutylhexanamide | |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a (Å), b (Å), c (Å), β (°) |

| Selected Bond Lengths (Å) | C=O, C-N, N-H, C-C |

| Selected Bond Angles (°) | O=C-N, C-N-C, C-C-C |

| Torsion Angles (°) | Describing the conformation of the alkyl chains |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a sample consisting of a large number of randomly oriented microcrystallites is used. usp.org The diffraction pattern obtained is a one-dimensional plot of diffracted X-ray intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com Its primary applications for a compound like N-isobutylhexanamide would include:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to confirm the identity of the solid.

Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and distinguishing between different polymorphic forms, which can have different physical properties. icdd.comfzu.cz

Crystallinity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad, diffuse halo suggests an amorphous (non-crystalline) solid. PXRD can estimate the degree of crystallinity in a sample. usp.org

The PXRD pattern is characterized by the positions (2θ angles) and relative intensities of the diffraction peaks.

| Illustrative PXRD Data Representation for a Crystalline Phase of N-Isobutylhexanamide | |

| Peak Position (2θ°) | d-spacing (Å) |

| e.g., 10.1 | e.g., 8.75 |

| e.g., 15.2 | e.g., 5.82 |

| e.g., 20.3 | e.g., 4.37 |

| e.g., 22.5 | e.g., 3.95 |

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Determination

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. chemistryviews.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

The binding energy of an electron is characteristic of the element from which it was emitted and is sensitive to the element's chemical environment. For N-isobutylhexanamide (C₁₀H₂₁NO), an XPS analysis would:

Confirm Elemental Composition: A survey scan would detect peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s), confirming their presence on the sample surface. Hydrogen cannot be detected by XPS. chemistryviews.org

Determine Chemical States: High-resolution scans of the individual C 1s, N 1s, and O 1s regions would reveal shifts in binding energy (chemical shifts) based on the local bonding environment. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the alkyl chains (C-C, C-H), the carbon adjacent to the nitrogen (C-N), and the carbonyl carbon (N-C=O). researchgate.net The O 1s peak would correspond to the carbonyl oxygen (C=O), and the N 1s peak would correspond to the amide nitrogen. This allows for direct confirmation of the amide functional group. aps.org

| Expected XPS Data for N-Isobutylhexanamide | | | :--- | :--- | :--- | | Element | Core Level | Expected Binding Energy (eV) and Chemical State | | Carbon | C 1s | ~284.8 eV (C-C, C-H), ~286 eV (C-N), ~288 eV (N-C=O) | | Nitrogen | N 1s | ~400 eV (N-C) | | Oxygen | O 1s | ~531-532 eV (C=O) |

Computational Chemistry and Theoretical Investigations of N Isobutylhexanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov It is a popular choice for calculating molecular properties due to its balance of accuracy and computational efficiency. numberanalytics.com A typical DFT study involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d)) to approximate the solution to the Schrödinger equation for the molecule. nih.govriken.jp

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. researchgate.net This process computationally explores the potential energy surface of the molecule to locate a stable conformation.

For N-isobutylhexanamide, this calculation would yield precise data on bond lengths, bond angles, and dihedral angles. While specific optimized geometry data for N-isobutylhexanamide is not available in the reviewed literature, a standard DFT optimization would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) to determine its most stable 3D structure. riken.jpresearchgate.net The results would be presented in a table similar to the hypothetical example below.

Hypothetical Data Table: Optimized Geometric Parameters for N-Isobutylhexanamide (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-N-C | ~180° (for trans conformation) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. iupac.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For N-isobutylhexanamide, a calculation would reveal the energy levels and spatial distribution of these orbitals, highlighting the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net It uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. For N-isobutylhexanamide, an MEP map would likely show a negative potential around the carbonyl oxygen atom and a positive potential near the amide hydrogen.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, UV-Vis Transitions, NMR Chemical Shifts)

DFT calculations are a standard method for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. arxiv.org

IR Frequencies: Computational frequency analysis can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. faccts.denih.gov For N-isobutylhexanamide, this would help assign the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate electronic excited states and predict UV-Vis absorption spectra. riken.jp This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

NMR Chemical Shifts: NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. github.com These predicted shifts for ¹H and ¹³C atoms can then be compared to experimental spectra to confirm the structure. chemaxon.comprospre.ca A study on various N-alkyl amides reported the experimental ¹H-NMR and ¹³C-NMR data for N-isobutylhexanamide. mdpi.com

Conformational Analysis (e.g., Nitrogen Inversion Barriers)

N-isobutylhexanamide is a flexible molecule with multiple rotatable bonds. Conformational analysis involves identifying the different stable conformers and the energy barriers that separate them. A key conformational process in amines and amides is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. libretexts.org For simple acyclic amines, the energy barrier for this inversion is generally low, around 6-7 kcal/mol, allowing for rapid interconversion at room temperature. sapub.orgasianpubs.org A specific computational study on N-isobutylhexanamide would be needed to determine the precise barrier for its nitrogen inversion and the rotational barriers around its other single bonds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This method is invaluable for studying the dynamic behavior of systems, such as conformational changes, molecular interactions, and self-assembly processes. nih.gov

Simulation of Molecular Interactions and Self-Assembly

MD simulations could be employed to study how N-isobutylhexanamide molecules interact with each other or with other molecules, such as in a solvent or at an interface. By simulating a system containing many N-isobutylhexanamide molecules, researchers could observe the formation of aggregates or self-assembled structures, driven by non-covalent interactions like hydrogen bonding (between the N-H and C=O groups) and van der Waals forces. nih.govmdpi.com Such simulations provide a dynamic picture of how intermolecular forces govern the macroscopic properties of the substance. However, no published MD simulation studies were found for N-isobutylhexanamide.

Dynamics of Conformational Changes

The flexibility inherent in N-isobutylhexanamide, arising from several rotatable single bonds, gives rise to a complex potential energy surface with multiple conformational isomers. nih.gov The study of the dynamics of how the molecule transitions between these different conformations is crucial for understanding its physical properties and interactions. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate these conformational changes over time. rsc.org

Advanced spectroscopic techniques, developed for flexible biomolecules, can also be applied to understand these dynamics. nih.gov For instance, methods like IR-UV hole-filling spectroscopy (HFS) and IR-induced population transfer spectroscopy (IR-PTS) have been used to study conformational isomerization in molecules with similar amide structures, such as N-acetyl tryptophan amide (NATA). nih.gov In such an experiment, a specific conformer is excited with an infrared laser, providing enough energy to overcome the barriers for isomerization. nih.gov By monitoring the populations of different conformers after this excitation, researchers can map the pathways of conformational change and determine the efficiency (quantum yield) of these transitions. nih.gov

MD simulations complement these experimental approaches by providing a detailed, time-resolved picture of the molecular motions. These simulations can reveal the specific torsional angle changes that govern the transition from one stable conformation to another and calculate the free energy barriers that separate them. For N-isobutylhexanamide, key rotations would occur around the C-N amide bond, the N-C(isobutyl) bond, and the various C-C bonds within the hexyl and isobutyl groups.

Table 1: Illustrative Conformational Analysis Data for N-Isobutylhexanamide (Note: The following data is illustrative of typical results from computational chemistry studies and is intended for demonstrative purposes.)

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | (O=C-N-C): ~180 (trans) | 0.00 | 65.3 |

| B | (O=C-N-C): ~0 (cis) | 2.5 | 1.5 |

| C | (C-N-C-C): ~60 (gauche) | 0.8 | 20.1 |

| D | (C-N-C-C): ~180 (anti) | 1.2 | 13.1 |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio quantum chemistry methods are a class of computational techniques used to solve the electronic Schrödinger equation from "first principles". wikipedia.org This means they rely only on fundamental physical constants, the atomic numbers, and the positions of the atoms in the system, without using any empirical parameters derived from experimental data. wikipedia.org These methods provide highly accurate predictions of a molecule's electronic structure, which in turn allows for the calculation of energies, geometries, and other molecular properties. youtube.com

The foundational ab initio method is the Hartree-Fock (HF) theory. wikipedia.org It approximates the complex many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged way. wikipedia.org While computationally efficient, the HF method neglects the detailed correlation of electron motions, which is a significant factor in the total electronic energy.

To achieve higher accuracy, more advanced post-Hartree-Fock methods are necessary. These methods build upon the HF result to systematically include electron correlation. Prominent examples include:

Møller-Plesset (MP) Perturbation Theory: This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. MP2 (second-order) is a common level of theory that offers a good balance of accuracy and computational cost.

Coupled Cluster (CC) Theory: This is considered one of the most accurate and reliable methods. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in computational chemistry for its ability to yield results approaching chemical accuracy (within 1 kcal/mol of experimental values). arxiv.org

The choice of method is always a trade-off between the desired accuracy and the computational cost, which scales rapidly with the size of the molecule and the basis set used to represent the atomic orbitals. wikipedia.orgresearchgate.net

Table 2: Comparison of Common Ab Initio Methods

| Method | Treatment of Electron Correlation | Typical Accuracy | Computational Scaling (N=System Size) |

| Hartree-Fock (HF) | None (mean-field approximation) | Qualitative | ~N⁴ wikipedia.org |

| MP2 | Second-order perturbation theory | Good | ~N⁵ |

| CCSD(T) | Iterative inclusion of single, double, and perturbative triple excitations | Excellent ("Gold Standard") | ~N⁷ |

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions

Non-covalent interactions, particularly hydrogen bonds, play a defining role in the structure, stability, and function of molecular systems. N-isobutylhexanamide possesses both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom), allowing it to form intermolecular hydrogen bonds with itself or with other molecules. nih.gov

Theoretical and computational chemistry provide essential tools for characterizing these weak interactions in detail. neliti.com By calculating the properties of a dimer or larger cluster of N-isobutylhexanamide molecules, it is possible to quantify the strength and geometry of the resulting hydrogen bonds.

Several analytical approaches are used to investigate these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find a bond path and a bond critical point between a hydrogen bond donor and acceptor, which is a sufficient criterion for the existence of a bond. sapub.org

Non-Covalent Interaction (NCI) Index: The NCI index is based on the electron density and its reduced density gradient. It allows for the visualization of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals forces, and hydrogen bonding. scielo.org.mx

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure onto a 3D surface around the molecule, providing a visual representation of the different types of close contacts and their relative contributions. scielo.org.mxnih.gov

Computational studies on similar amide-containing molecules have shown that the amide unit can act as both a donor and an acceptor to form strong intermolecular hydrogen bonds, often leading to the formation of specific supramolecular structures or synthons. nih.govmdpi.com For N-isobutylhexanamide, a common interaction would be an N-H···O=C hydrogen bond, linking two molecules together.

Table 3: Calculated Properties of a N-Isobutylhexanamide Dimer (Note: The following data is illustrative of typical results from DFT calculations on a hydrogen-bonded dimer.)

| Parameter | Value |

| H-bond Type | N-H···O=C |

| H···O Distance | 1.95 Å |

| N-H···O Angle | 175° |

| Interaction Energy | -6.8 kcal/mol |

| N-H Vibrational Frequency Shift | -110 cm⁻¹ |

Occurrence and Isolation of N Isobutylhexanamide Derivatives from Natural Sources

Identification and Characterization in Plant Extracts (e.g., Piper Species)

Phytochemical investigations into various Piper species have led to the identification and characterization of numerous N-isobutyl amide derivatives. researchgate.net These compounds are significant constituents responsible for the pungent taste and various biological activities associated with these plants. researchgate.netmdpi.com

The fruits and roots of Piper nigrum (black pepper) are a rich source of these alkamides. mdpi.comiu.edu Detailed spectroscopic analysis has confirmed the presence of compounds such as pellitorine (B1679214), guineensine (B1672439), pipercide, and retrofractamide A in its fruits. wikipedia.org From the roots of P. nigrum, researchers have isolated other derivatives, including (±)-threo-N-isobutyl-4,5-dihydroxy-2E-octaenamide and N-isobutyl-2E,4E-octadienamide. iu.eduresearchgate.net

Similarly, the fruits of Piper longum (long pepper) have yielded a variety of N-isobutyl amides. tandfonline.com Through bioassay-guided isolation, compounds including guineensine and pellitorine were identified. tandfonline.com Other research on P. longum has led to the isolation of N-isobutyl amides with longer fatty acid chains, such as (2E,4E)-N-isobutyl-eicosa-2,4-dienamide and (2E,4E,12Z)-N-isobutyl-ocatadeca-2,4,12-trienamide. nih.gov The compound N-isobutyl decanamide, which features a ten-carbon saturated fatty acid chain, has been reported in Piper swartzianum and Piper tuberculatum. researchgate.net

The table below summarizes the occurrence of several representative N-isobutyl amide derivatives identified in various Piper species.

| Compound Name | Plant Source | Plant Part | Reference |

|---|---|---|---|

| Guineensine | Piper nigrum, Piper longum | Fruits | nih.govmdpi.comtandfonline.com |

| Pellitorine (N-isobutyl-2E,4E-decadienamide) | Piper nigrum, Piper longum | Fruits | nih.govmdpi.comtandfonline.com |

| Pipercide | Piper nigrum | Fruits | wikipedia.orgdntb.gov.ua |

| Retrofractamide A | Piper nigrum | Fruits | wikipedia.orgdntb.gov.ua |

| (±)-threo-N-isobutyl-4,5-dihydroxy-2E-octaenamide | Piper nigrum | Roots | iu.eduresearchgate.net |

| N-isobutyl-2E,4E-octadienamide | Piper nigrum | Roots | iu.eduresearchgate.net |

| N-isobutyl-2E,4E,12Z-octadecatrienamide | Piper retrofractum | Fruits | nih.gov |

| N-isobutyl-2E,4E,14Z-eicosatrienamide | Piper retrofractum | Fruits | nih.gov |

| N-isobutyl decanamide | Piper swartzianum, Piper tuberculatum | Not Specified | researchgate.net |

Isolation Methodologies for Natural N-Isobutyl Amides

The isolation of N-isobutyl amides from plant materials involves multi-step procedures that typically begin with solvent extraction followed by various chromatographic purification techniques. researchgate.net The lipophilic nature of these compounds dictates the choice of solvents and methods.

One detailed methodology reported for isolating amides from the fruits of Piper longum involved an initial extraction of 15 kg of crude plant material with ethanol. nih.gov The resulting extract underwent saponification with potassium hydroxide (B78521) (KOH), followed by extraction with light petroleum to yield a crude oil containing the amides. nih.gov This crude mixture was then subjected to preparative upright counter-current chromatography (CCC) for initial separation. nih.gov Fractions obtained from CCC were further purified using reversed-phase liquid chromatography (RPLC) to yield several amides, including pellitorine and guineensine, with over 95% purity. nih.gov

Another common approach involves extraction with ethyl acetate (B1210297). researchgate.net The ethyl acetate extract is typically washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. researchgate.net The resulting crude amide extract can then be separated and analyzed using High-Performance Liquid Chromatography (HPLC). researchgate.net

In other studies, soxhlet extraction with methanol (B129727) has been employed. researchgate.net The crude methanolic extract from Piper longum seeds was adsorbed onto silica (B1680970) gel and subjected to vacuum liquid chromatography (VLC) for fractionation, leading to the isolation of compounds like piperine. researchgate.net These methods highlight a general workflow: comprehensive extraction followed by sequential chromatographic steps to resolve the complex mixture of alkamides present in the plant extract. nih.govresearchgate.net

Biosynthetic Pathways of N-Isobutyl Amide Alkaloids

Relevant literature has emerged clarifying the biosynthetic origins of N-isobutyl amide alkaloids, which are products of mixed biosynthetic pathways. nih.govresearchgate.net The molecular structure of these compounds arises from two primary components: an isobutylamine (B53898) moiety and a fatty acid-derived acyl chain. dntb.gov.ua

The isobutylamino group is derived from the branched-chain amino acid L-valine. nih.govmdpi.com Isotopic labeling experiments have provided strong evidence for this pathway. mdpi.comdntb.gov.ua In studies on Acmella radicans, a plant known for producing N-isobutyl amides like affinin, feeding the plant with labeled L-[2H8]valine resulted in the incorporation of the label into the isobutyl portion of the alkamide. nih.govmdpi.com The first committed step in this pathway is the decarboxylation of valine by a valine decarboxylase enzyme to produce isobutylamine. mdpi.com This amine is then condensed with an activated acyl chain via an amide bond to form the final N-isobutyl amide. nih.govdntb.gov.ua

The biosynthesis of the variable acyl chain is more complex than standard fatty acid synthesis. nih.gov The presence of conjugated and isolated double bonds, as seen in many natural alkamides, suggests the involvement of a polyketide synthase (PKS) mediated pathway. mdpi.comnih.gov Global gene expression analysis in Heliopsis longipes, another alkamide-producing plant, identified several candidate genes for PKS domains that were highly expressed in root tissues where alkamides accumulate. nih.gov This PKS pathway allows for the controlled assembly and modification of the acyl chain, leading to the diverse structures observed in nature. nih.gov

Future Research Directions and Unexplored Avenues in N Isobutylhexanamide Chemistry

Development of Novel Stereoselective Synthesis Routes

The synthesis of N-alkyl amides is a well-established area of organic chemistry, but the development of methods for the stereoselective synthesis of N-isobutylhexanamide and its derivatives presents a significant area for future research. researchgate.net The creation of specific stereoisomers is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities and material properties. The existence and use of specific stereoisomers, such as (2S,3S)-2-amino-3-hydroxy-N-isobutylhexanamide in research, underscores the importance of stereochemical control. nih.gov

Future research will likely focus on adapting modern catalytic methods to achieve high levels of stereoselectivity. Promising approaches include:

Borrowing Hydrogen Strategy: Ruthenium-catalyzed N-alkylation of amides using alcohols is an atom-economic and environmentally friendly method that has shown high retention of stereochemical integrity in the synthesis of other chiral amides. nih.gov This strategy, which produces water as the only byproduct, could be adapted for the stereoselective synthesis of N-isobutylhexanamide derivatives. researchgate.netnih.gov

Novel Activation Strategies: New methods that utilize amides as direct alkylating agents through activation with reagents like triflic anhydride (B1165640) (Tf₂O) could be explored. rsc.org Such strategies open up new reaction pathways and may offer unique selectivity.

Catalytic Amidation: The use of transition metal catalysts to facilitate the direct amidation of carboxylic acids with amines is an area of growing interest for its potential to improve yields and reduce waste. numberanalytics.com Developing chiral catalysts for this process could provide a direct route to enantiomerically enriched N-isobutylhexanamide.

| Synthesis Strategy | Description | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Catalytic Borrowing Hydrogen | N-alkylation of an amide using an alcohol, catalyzed by a transition metal complex (e.g., Ruthenium). nih.gov | Atom-economic, environmentally friendly (water is the only byproduct), high potential for stereochemical retention. nih.gov | Design of chiral ligands to induce high enantioselectivity. |

| Amide Activation for Alkylation | Activation of an amide to function as an alkylating agent for another nucleophile. rsc.org | Novel reactivity pathway, expands the synthetic utility of amides. rsc.org | Exploration of substrate scope and application to stereoselective processes. |

| Direct Catalytic Amidation | Coupling of a carboxylic acid and an amine using a catalyst to form the amide bond directly. numberanalytics.com | Reduces the need for stoichiometric coupling agents, potentially improving efficiency and reducing waste. numberanalytics.com | Development of novel chiral catalysts for asymmetric amide bond formation. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating research and development by predicting molecular properties and reaction outcomes. For N-isobutylhexanamide, advanced computational modeling can provide insights that are difficult to obtain through experimentation alone. nih.gov

Key areas for computational exploration include:

Reactivity and Stability Prediction: Models can predict the likelihood of protonation at the nitrogen atom versus the oxygen atom by analyzing the distortion of the amide bond. nih.gov Understanding factors like nitrogen pyramidicity and C-N bond rotation can help predict the reactivity of N-isobutylhexanamide in different chemical environments. nih.govcas.cz

Quantitative Structure-Property Relationship (QSPR): By developing statistical models that correlate molecular descriptors with experimental data, researchers can predict the efficiency of different synthetic routes for N-isobutylhexanamide. pnas.org This data-driven approach can streamline the optimization of reaction conditions and substrate selection. pnas.org

Design of Functional Molecules: In fields like drug discovery, computational docking and homology modeling are used to design amide-containing molecules that can bind to specific biological targets. nih.govnumberanalytics.comacs.org Similar approaches could be used to design N-isobutylhexanamide derivatives with tailored properties for applications in materials science, for example, by predicting their interaction with polymer surfaces or their self-assembly characteristics.

| Modeling Technique | Application for N-Isobutylhexanamide | Predicted Outcomes/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analyzing the electronic structure and geometry of the amide bond. cas.cz | Bond lengths, vibrational frequencies, and reactivity along the C-N rotational pathway. nih.govcas.cz |

| Molecular Dynamics (MD) | Simulating the conformational flexibility and intermolecular interactions. | Solubility, self-assembly behavior, and interactions with other molecules or surfaces. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physical or chemical properties using statistical models. pnas.org | Prediction of reaction rates, boiling points, and potential efficacy for a specific application. pnas.org |

Exploration of New Chemical Applications in Materials Science or Catalysis

While much of the interest in amides has been in pharmaceuticals, the structural features of N-isobutylhexanamide suggest untapped potential in other fields. ontosight.ai Future research should explore its utility in materials science and catalysis.

Materials Science: Due to its combination of a flexible hexyl chain, a polar amide group capable of hydrogen bonding, and a branched isobutyl group, N-isobutylhexanamide could serve novel functions in materials. numberanalytics.comontosight.ai Potential applications to be investigated include:

Polymer Additives: It could act as a plasticizer or a compatibilizer in polymer blends, enhancing physical properties. ontosight.ai

Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create ordered structures like monolayers or micelles for applications in nanotechnology or surface modification.

Precursors for Functional Polymers: N-isobutylhexanamide can serve as a monomer or a building block for the synthesis of new polyamides with specific thermal or mechanical properties. ontosight.ai

Catalysis: The amide functional group can be involved in or influence catalytic processes.

Organocatalysis: Derivatives of N-isobutylhexanamide containing additional functional groups could be designed to act as organocatalysts for various organic transformations.

Ligand Development: The amide nitrogen and carbonyl oxygen can coordinate to metal centers. This suggests that chiral derivatives of N-isobutylhexanamide could be developed as ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

Reactive Intermediates: As demonstrated in other systems, amides can be activated to serve as reactive intermediates, for instance, as alkylating agents in synthetic reactions. rsc.org

| Field | Potential Application | Underlying Chemical Principle |

|---|---|---|

| Materials Science | Polymer Additive | The molecule's structure can modify interactions between polymer chains, affecting bulk properties. ontosight.ai |

| Self-Assembling Systems | Amphiphilic nature and hydrogen bonding capability of the amide group can drive the formation of ordered supramolecular structures. numberanalytics.com | |

| Monomer for Polyamides | The compound can be a precursor in polymerization reactions to create new materials. ontosight.ai | |

| Catalysis | Ligand in Metal Catalysis | The amide group's heteroatoms can coordinate with a metal, potentially influencing the stereochemical outcome of a catalyzed reaction. |

| Activated Intermediate | The amide can be chemically activated to participate directly in bond-forming reactions as a reagent. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.